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Compound of Interest

(1R,3S)-3-Aminomethyl-
Compound Name:
cyclopentanol

Cat. No.: B587881

(1R,3S)-3-Aminomethyl-cyclopentanol is a bifunctional organic molecule featuring a
cyclopentane ring substituted with a hydroxyl group and an aminomethyl group at specific
stereocenters. The precise spatial arrangement of these functional groups makes it a valuable
chiral building block for creating complex molecular architectures. While direct literature on the
specific applications of (1R,3S)-3-aminomethyl-cyclopentanol is emerging, the high value of
the structurally analogous compound, (1R,3S)-3-aminocyclopentanol, underscores its
significance. (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of
Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV.[1][2] This
established precedent highlights the potential of the aminomethyl variant as a crucial
component for novel therapeutics, particularly in antiviral and other medicinal chemistry
domains.

The core value of this scaffold lies in the fixed, cis-relationship between the C1 hydroxyl and
the C3 aminomethyl group, providing a rigid framework that can be strategically employed to
interact with biological targets. This guide will explore the technical details necessary to
harness the potential of this important synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application in synthesis and formulation. Key identifiers and properties for (1R,3S)-3-
aminomethyl-cyclopentanol are summarized below.
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Property Value Source

CAS Number 1110772-09-2 [31[4]

Molecular Formula CeH13NO [31[5]

Molecular Weight 115.17 g/mol [31[5]
(1R,3S)-3-

IUPAC Name _ [3]
(aminomethyl)cyclopentan-1-ol
NUBNZASXRSXFRW-

InChl Key [3]

NTSWFWBYSA-N

Canonical SMILES

C1CoO

[5]

Colorless to pale yellow liquid

Appearance ) [6]
or solid

Solubility Soluble in water and alcohols [6]
Hydrogen Bond Donor Count 2 [5]
Hydrogen Bond Acceptor

ydrog p 5 [5]
Count
Rotatable Bond Count 1 [5]

Characterization of (1R,3S)-3-aminomethyl-cyclopentanol typically involves a suite of

spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 3C) is

used to confirm the carbon skeleton and the relative stereochemistry of the substituents. Mass

spectrometry provides the molecular weight and fragmentation pattern, while Infrared (IR)

spectroscopy confirms the presence of the hydroxyl (O-H) and amine (N-H) functional groups.

Synthesis and Manufacturing Strategies

The synthesis of enantiomerically pure cyclopentane derivatives like (1R,3S)-3-aminomethyl-

cyclopentanol presents significant challenges, primarily centered on the establishment of the

two chiral centers. Common strategies include chiral resolution of a racemic mixture or

asymmetric synthesis from a prochiral starting material or a chiral pool precursor.
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Chiral Resolution Routes

Chiral resolution is a classical approach where a racemic mixture of the target compound or a
precursor is separated into its constituent enantiomers. This is often achieved by forming
diastereomeric salts with a chiral resolving agent, such as a chiral acid. However, this method
is inherently inefficient, with a maximum theoretical yield of only 50% for the desired
enantiomer.[1] Enzymatic resolution offers an alternative with potentially higher selectivity and
milder reaction conditions.[1]

Asymmetric Synthesis: The Vince Lactam Approach

A more elegant and efficient strategy is asymmetric synthesis, which creates the desired
stereoisomer directly. A highly successful precursor for related structures is 2-
azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[7] This strained
bicyclic lactam is a versatile starting material for a variety of carbocyclic nucleoside analogues
and other cyclopentane-based structures.[7][8]

While a specific, published route from Vince lactam to (1R,3S)-3-aminomethyl-cyclopentanol
is not readily available in the provided search results, a logical synthetic pathway can be
extrapolated from the synthesis of the analogous (1R,3S)-3-aminocyclopentanol.[2] The key
steps would involve the stereocontrolled opening of the lactam and subsequent functional
group manipulations.

Conceptual Experimental Protocol: Synthesis via a Chiral Precursor

The following protocol outlines a conceptual synthesis based on methodologies reported for
structurally similar compounds, such as those derived from Vince Lactam or through hetero-
Diels-Alder reactions.[2]

o Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and a suitable
dienophile (e.g., an N-acyl nitroso compound) can establish the bicyclic framework with the
requisite stereochemistry.

e N-O Bond Reduction: The nitrogen-oxygen bond in the resulting cycloadduct is selectively
reduced. Reagents like zinc powder in acetic acid are effective for this transformation.[2]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://patents.google.com/patent/CN110862325B/en
https://patents.google.com/patent/CN110862325B/en
https://pubmed.ncbi.nlm.nih.gov/39008895/
https://pubmed.ncbi.nlm.nih.gov/39008895/
https://www.researchgate.net/publication/382272437_Application_of_2-Azabicyclo221Hept-5-En-3-One_Vince_Lactam_in_Synthetic_Organic_and_Medicinal_Chemistry
https://www.benchchem.com/product/b587881?utm_src=pdf-body
https://patents.google.com/patent/CN112574046A/en
https://patents.google.com/patent/CN112574046A/en
https://patents.google.com/patent/CN112574046A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chiral Separation (if necessary): If the initial cycloaddition is not enantioselective, a lipase-
catalyzed acylation can be employed to selectively acetylate one enantiomer, allowing for
separation.[2]

Double Bond Reduction: The double bond within the cyclopentene ring is reduced via
catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[2]

Functional Group Interconversion: The existing nitrogen functionality would then be
converted to the aminomethyl group. This could involve, for example, reduction of a nitrile or
amide precursor.

Deprotection and Salt Formation: Finally, any protecting groups are removed. The final
product can be isolated as the free base or converted to a stable salt, such as the
hydrochloride, by treatment with HCI in a suitable solvent like isopropanol.[2][9]
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Caption: Conceptual workflow for the asymmetric synthesis of (1R,3S)-3-aminomethyl-
cyclopentanol.

Applications in Drug Discovery

As a chiral intermediate, (1R,3S)-3-aminomethyl-cyclopentanol serves as a valuable starting
point for the synthesis of more complex active pharmaceutical ingredients (APIs).[10] Its utility
stems from the defined stereochemistry and the presence of two orthogonal functional groups
—a primary amine and a secondary alcohol—which can be selectively modified.

The primary amine can be functionalized through various reactions such as acylation,
alkylation, or sulfonylation to build out molecular complexity. The hydroxyl group can be used
as a handle for forming esters, ethers, or can be oxidized to a ketone if desired. This dual
functionality allows for the construction of diverse libraries of compounds for screening in drug
discovery programs. The cyclopentane core provides a semi-rigid scaffold that can effectively
position these appended functional groups to interact with protein binding pockets.
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. . ~__»| Alkylation
Primary Amine Active Pharmaceutical

Secondary Alcohol Ingredient (API)
Esterification
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Etherification
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Caption: Functionalization pathways for (1R,3S)-3-aminomethyl-cyclopentanol in API
synthesis.

Safety, Handling, and Storage
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Working with any chemical intermediate requires adherence to strict safety protocols. While
specific toxicological data for (1R,3S)-3-aminomethyl-cyclopentanol is not extensively
detailed, information from safety data sheets (SDS) for it and related compounds provides
essential guidance.[11][12]

o General Hazards: The material may be irritating to the mucous membranes, upper
respiratory tract, eyes, and skin.[11][12] Harmful if inhaled, ingested, or absorbed through
the skin.[11][12]

o Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-
resistant gloves, safety glasses or a face shield, and a lab coat.[13] Operations should be
conducted in a well-ventilated area or a chemical fume hood.[13]

o First Aid Measures:

o

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]

[¢]

Skin Contact: Wash skin immediately with soap and copious amounts of water.[11][12]

[¢]

Ingestion: If the person is conscious, wash out their mouth with water. Do not induce
vomiting.[11][12]

[e]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11][12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

(1R,3S)-3-Aminomethyl-cyclopentanol is a chiral building block with considerable potential
for the pharmaceutical industry. Its defined stereochemistry and versatile functional groups
make it an attractive starting material for the synthesis of novel therapeutic agents. While
challenges in its stereoselective synthesis exist, strategies adapted from the production of
similar high-value intermediates provide a clear path forward for its efficient and scalable
production. As the demand for enantiomerically pure and structurally complex drug candidates
continues to grow, the importance of scaffolds like (1R,3S)-3-aminomethyl-cyclopentanol is

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b587881?utm_src=pdf-body
https://cdn.caymanchem.com/cdn/msds/11361m.pdf
https://cdn.caymanchem.com/cdn/msds/11354m.pdf
https://cdn.caymanchem.com/cdn/msds/11361m.pdf
https://cdn.caymanchem.com/cdn/msds/11354m.pdf
https://cdn.caymanchem.com/cdn/msds/11361m.pdf
https://cdn.caymanchem.com/cdn/msds/11354m.pdf
http://angenechemical.com/sds/76066-27-8.pdf
http://angenechemical.com/sds/76066-27-8.pdf
https://cdn.caymanchem.com/cdn/msds/11361m.pdf
https://cdn.caymanchem.com/cdn/msds/11354m.pdf
https://cdn.caymanchem.com/cdn/msds/11361m.pdf
https://cdn.caymanchem.com/cdn/msds/11354m.pdf
https://cdn.caymanchem.com/cdn/msds/11361m.pdf
https://cdn.caymanchem.com/cdn/msds/11354m.pdf
https://cdn.caymanchem.com/cdn/msds/11361m.pdf
https://cdn.caymanchem.com/cdn/msds/11354m.pdf
https://www.carlroth.com/medias/SDB-23PH-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjMxOTZ8YXBwbGljYXRpb24vcGRmfGFEWTRMMmd3WWk4NU1UY3lOVEU1T0RRMU9URTRMMU5FUWw4eU0xQklYMGRDWDBWT0xuQmtaZ3w2YjEzOGRhNWQ3YzI1ZWQ3NTg5YzQyMzQ3ZTBmNjg1OTNlMDQwZWQzNDUzZThlNGYzZTQ4NWY3ODRkNWY0MjYw
https://www.benchchem.com/product/b587881?utm_src=pdf-body
https://www.benchchem.com/product/b587881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

set to increase, making it a key compound for researchers and developers in medicinal
chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b587881#1r-3s-3-aminomethyl-cyclopentanol-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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